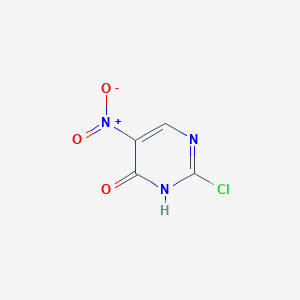

2-Chloro-5-nitropyrimidin-4-ol

Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis

Pyrimidine rings are fundamental components of nucleic acids (cytosine, thymine, and uracil), giving them an intrinsic biological relevance. derpharmachemica.com Beyond this, the pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents. derpharmachemica.com Its nitrogen atoms provide sites for hydrogen bonding, and the ring system can be readily functionalized to modulate electronic properties and spatial arrangements, allowing for the fine-tuning of interactions with biological targets. derpharmachemica.com Pyrimidine derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. smolecule.com

Contextualization of 2-Chloro-5-nitropyrimidin-4-ol as a Key Heterocyclic Intermediate

This compound, and its related tautomers, serve as crucial building blocks in the construction of more complex molecules. The presence of a labile chlorine atom, activated by the electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of various functionalities at the 2-position. The nitro group itself can be a precursor to an amino group via reduction, opening up another avenue for molecular elaboration.

A prime example of its utility is in the synthesis of pteridine (B1203161) derivatives. For instance, 2-amino-6-chloro-5-nitropyrimidin-4(3H)-one (a likely tautomer of this compound) has been utilized as a key starting material in the synthesis of a naturally occurring dihydrohomopteridine insect metabolite. psu.edursc.org In this synthesis, the pyrimidine derivative is condensed with an appropriate amino alcohol to construct the diazepine (B8756704) ring of the target molecule. psu.edursc.org

Overview of the Research Landscape for Halogenated Nitropyrimidines

The study of halogenated nitropyrimidines is an active area of research, driven by their utility in synthetic and medicinal chemistry. The strategic placement of halogen and nitro groups on the pyrimidine ring creates powerful synthetic handles for the construction of diverse molecular architectures. Research in this area focuses on several key aspects:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and selective methods for the synthesis of halogenated nitropyrimidines. This includes the investigation of various chlorinating and nitrating agents and the optimization of reaction conditions. ijpsr.com

Exploration of Reactivity: A significant body of research is dedicated to understanding and exploiting the reactivity of these compounds. The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. The nitro group can be reduced to an amine, which can then participate in various coupling and condensation reactions.

Application in the Synthesis of Biologically Active Molecules: A primary driver for research into halogenated nitropyrimidines is their role as intermediates in the synthesis of potential drug candidates and other biologically active compounds. smolecule.com The ability to readily modify the pyrimidine core allows for the generation of libraries of compounds for biological screening.

Interactive Data Tables

Table 1: Properties of 2-amino-6-chloro-5-nitropyrimidin-4-ol (CAS: 1007-99-4)

| Property | Value | Source |

| Molecular Formula | C4H3ClN4O3 | cymitquimica.com |

| Molecular Weight | 190.54 g/mol | |

| CAS Number | 1007-99-4 | cymitquimica.comlookchem.com |

| Appearance | Solid | cymitquimica.com |

| Melting Point | >350 °C | lookchem.com |

| Boiling Point (Predicted) | 268.2 °C at 760 mmHg | lookchem.com |

| Density (Predicted) | 2.2 g/cm³ | lookchem.com |

| InChI | InChI=1S/C4H3ClN4O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H3,6,7,8,10) | |

| SMILES | C1(=C(NC(=NC1=O)N)Cl)N+[O-] |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O3/c5-4-6-1-2(8(10)11)3(9)7-4/h1H,(H,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWXGRKOOLHJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 5 Nitropyrimidin 4 Ol

Established Synthetic Routes for Pyrimidin-4-ol Derivatives

The foundational synthesis of the pyrimidine (B1678525) ring system, from which pyrimidin-4-ol derivatives are derived, is most commonly achieved through the condensation of a β-dicarbonyl compound with an N-C-N containing synthon like urea (B33335), guanidine, or an amidine. wikipedia.org This classical approach, known as the Principal Synthesis, allows for the construction of the core heterocyclic structure.

For instance, the reaction of ethyl acetoacetate (B1235776) with thiourea (B124793) can produce 2-thio-6-methyluracil, which can be a precursor to further functionalized pyrimidines. wikipedia.org Similarly, reacting β-dicarbonyl compounds with urea leads to 2-pyrimidinone derivatives. wikipedia.org These initial products can then undergo various functional group interconversions to yield the desired pyrimidin-4-ol scaffold. Another notable method is the Biginelli reaction, a one-pot multicomponent reaction that also yields dihydropyrimidines, which can be subsequently oxidized to pyrimidines. wikipedia.org

Chlorination Reactions of Hydroxyl-Substituted Pyrimidines

The conversion of a hydroxyl group on the pyrimidine ring to a chloro substituent is a crucial step in the synthesis of the target compound. This transformation is typically accomplished using a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most traditional and widely used reagent. nih.govbhu.ac.in

Reagents and Reaction Conditions for Pyrimidinol Chlorination

Phosphorus oxychloride (POCl₃) is the reagent of choice for the chlorination of hydroxypyrimidines (pyrimidinones). nih.govbhu.ac.inresearchgate.net The reaction generally involves heating the pyrimidinol substrate in excess POCl₃, often to reflux temperature. nih.govresearchgate.net The presence of an organic base, such as pyridine (B92270) or N,N-diethylaniline, is common to facilitate the reaction. nih.govpublish.csiro.au

Recent advancements have focused on developing more efficient and environmentally benign procedures. Solvent-free methods have been established where the hydroxypyrimidine is heated with an equimolar amount of POCl₃ in a sealed reactor at high temperatures (140–160 °C) for a shorter duration (e.g., 2 hours). nih.govresearchgate.net This approach has proven effective for large-scale preparations and provides high yields. nih.gov

Alternative chlorinating agents include thionyl chloride (SOCl₂) in a solvent like dimethylformamide (DMF). Phosgene (COCl₂) has also been utilized for the synthesis of chlorinated pyrimidines from hydroxypyrimidine precursors. google.comgoogle.com

Table 1: Reagents and Conditions for Pyrimidine Chlorination

| Starting Material | Chlorinating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Hydroxypyrimidines | POCl₃ (equimolar) | Pyridine | None (Solvent-free) | 140-160 | 83-96 | nih.govresearchgate.net |

| 2-Amino-5-nitropyrimidin-4-ol | SOCl₂ | - | DMF | 80 | 78 | |

| 6-Amino-2-methylthio-5-nitropyrimidin-4-ol | POCl₃ | N,N-Diethylaniline | - | - | - | publish.csiro.au |

Regioselectivity and Yield Optimization in Pyrimidine Chlorination

Regioselectivity is a critical consideration when multiple hydroxyl groups or other reactive sites are present. The reactivity of a hydroxyl group towards chlorination can be influenced by the electronic effects of other substituents on the ring. For instance, in the case of 5-alkyl-2,4,6-trihydroxypyrimidine, chlorination with POCl₃ yields the corresponding 2,4,6-trichloropyrimidine. Subsequent nucleophilic substitution reactions on this product have shown that the C4 and C6 positions are more reactive than the C2 position. tandfonline.com

Yield optimization is heavily dependent on reaction parameters. Temperature control is paramount; temperatures below 100°C may lead to incomplete conversion, while those exceeding 180°C can promote decomposition and the formation of over-chlorinated byproducts. smolecule.com The use of sealed reactors helps to maintain pressure and prevent the loss of volatile reagents like POCl₃, leading to higher conversion rates compared to open reflux systems. nih.govsmolecule.com The molar ratio of the chlorinating agent to the substrate is also a key factor, with optimized protocols often using a specific excess to ensure complete conversion. smolecule.com

Nitration Strategies for Pyrimidine Ring Systems

Introducing a nitro group onto the pyrimidine ring is an electrophilic aromatic substitution reaction. The inherent electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it less susceptible to electrophilic attack than benzene. wikipedia.orgbhu.ac.in Consequently, nitration of unactivated pyrimidines is difficult.

However, the presence of activating groups, such as a hydroxyl (or its tautomeric oxo form), facilitates electrophilic substitution. The nitration of pyrimidone systems can proceed, for example, by heating with nitric acid. bhu.ac.in For doubly activated systems, such as those with multiple electron-donating groups, nitration can occur even without heating. bhu.ac.in The C5 position is the most electron-rich and is therefore the preferred site for electrophilic substitution, including nitration and halogenation. wikipedia.org

A standard nitrating mixture of fuming nitric acid and sulfuric acid is often employed, typically at controlled low temperatures (e.g., 0–5 °C) to manage the exothermic nature of the reaction. The specific conditions depend on the reactivity of the pyrimidine substrate.

Stepwise Functionalization Approaches to 2-Chloro-5-nitropyrimidin-4-ol

The synthesis of this compound would logically proceed through a stepwise functionalization of a suitable pyrimidine precursor. A plausible synthetic pathway could start from 2-aminopyrimidine-4,6-diol.

A classical approach involves the initial nitration of the pyrimidine ring followed by chlorination.

Nitration: 2-Amino-4,6-dihydroxypyrimidine can be nitrated at the C5 position using a mixture of fuming nitric acid and sulfuric acid at low temperatures. This would yield 2-amino-5-nitro-pyrimidine-4,6-diol.

Chlorination: The resulting diol could then be selectively chlorinated. However, controlling the chlorination to replace only one hydroxyl group can be challenging. A more direct precursor might be 2-substituted-pyrimidin-4-ol.

An alternative conceptual pathway starts with a pre-functionalized pyrimidine:

Start with 2-chloropyrimidin-4-ol: This compound could be subjected to nitration. Given the directing effects of the substituents, the nitro group would be expected to add at the C5 position.

Start with 5-nitropyrimidin-4-ol: This intermediate could then undergo chlorination at the C2 position. However, the synthesis of the starting 5-nitropyrimidin-4-ol itself would be a preceding step.

A highly relevant synthetic sequence starts from 2-amino-5-nitropyrimidin-4-ol, which is then chlorinated using thionyl chloride in DMF to produce 2-amino-4-chloro-5-nitropyrimidine. While this yields a different isomer, it demonstrates the feasibility of chlorinating a pre-nitrated pyrimidinol. To obtain the target compound, one might start with a precursor like 2-hydroxypyrimidine (B189755) and perform sequential nitration and chlorination, carefully controlling the regiochemistry at each step.

Alternative Synthetic Pathways and Novel Methodologies

While classical methods involving POCl₃ and nitrating acids remain prevalent, research continues to explore novel methodologies for the synthesis of functionalized pyrimidines.

One-pot synthesis strategies aim to increase efficiency by combining multiple reaction steps without isolating intermediates. For instance, novel pyrimidine derivatives have been synthesized in a one-pot, catalyst-free manner, highlighting a move towards greener chemistry. mdpi.com

The use of phase transfer catalysis has been employed for the alkylation of pyrazolo[3,4-d]pyrimidin-4-ol, suggesting its potential applicability to other pyrimidine systems. mdpi.com

Microwave-assisted organic synthesis is another modern technique that can dramatically reduce reaction times and improve yields. nih.govresearchgate.net For example, the synthesis of pyrimidine-fused tetrahydropyridines has been achieved through microwave-assisted multicomponent reactions. nih.gov

For the chlorination step, newer reagents and catalytic systems are being investigated. N-fluoro-N-chlorobenzenesulfonamide, catalyzed by an ionic liquid, has shown exceptional selectivity for the 5-position chlorination of 2-aminopyrimidine (B69317) substrates under mild conditions. smolecule.com Although this targets a different position, it showcases the development of highly regioselective halogenation methods that could potentially be adapted for other positions.

Chemical Reactivity and Transformation of 2 Chloro 5 Nitropyrimidin 4 Ol

Nucleophilic Aromatic Substitution Reactions of the Pyrimidine (B1678525) Core

The pyrimidine ring's two nitrogen atoms exert a strong electron-withdrawing effect, which reduces electron density at positions C2, C4, and C6, making them susceptible to nucleophilic attack. thieme-connect.de The presence of an additional electron-withdrawing nitro group at the C5 position further enhances this effect.

Reactivity of the Chlorine Atom at C2 Position

The chlorine atom at the C2 position of the pyrimidine ring is a good leaving group and is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its use in synthesizing more complex molecules. The electron-withdrawing nature of the adjacent nitrogen atoms and the nitro group at C5 significantly activates the C2 position for attack by nucleophiles.

Kinetic studies on the reaction of 2-chloro-5-nitropyrimidine (B88076) with various amines have shown that the reaction can proceed through either a stepwise mechanism, involving the formation of a Meisenheimer complex, or a concerted pathway. researchgate.netfrontiersin.org The specific mechanism can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net

Common nucleophiles that readily displace the C2 chlorine include:

Amines: Primary and secondary amines react with 2-chloro-5-nitropyrimidine derivatives to form the corresponding 2-aminopyrimidine (B69317) compounds. For instance, the reaction with primary amines can lead to disubstituted pyrimidines through sequential substitutions. smolecule.com

Thiols: Thiolates can also displace the chlorine atom, leading to the formation of 2-thioether-substituted pyrimidines.

Alkoxides: While less common, alkoxides can also participate in substitution reactions at this position.

The general scheme for this reaction involves the attack of a nucleophile on the electron-deficient C2 carbon, leading to the displacement of the chloride ion.

Table 1: Examples of Nucleophilic Substitution at the C2 Position

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Primary Amines | 2-Alkyl/Aryl-amino-5-nitropyrimidin-4-ol | Mild conditions | smolecule.com |

| Piperidine | 5-Nitro-N-propylpyrimidin-2-amine | THF, triethylamine, room temp, 20h | frontiersin.org |

Reactivity of the Nitro Group at C5 Position

The nitro group at the C5 position is a powerful electron-withdrawing group, which plays a crucial role in activating the pyrimidine ring for nucleophilic attack, especially at the C2, C4, and C6 positions. thieme-connect.de While direct nucleophilic substitution of the nitro group itself is less common than substitution of the C2 chlorine, it can occur under specific conditions, particularly with very strong nucleophiles. More often, the nitro group's primary role in substitution reactions is that of an activating group. However, in some pyrimidine systems, nitro groups have been shown to be displaced.

Reactivity of the Hydroxyl Group at C4 Position

The hydroxyl group at the C4 position of 2-Chloro-5-nitropyrimidin-4-ol exists in tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. thieme-connect.dejocpr.com This tautomerism influences its reactivity.

The primary reaction involving the hydroxyl group is its conversion into a better leaving group, typically a chloro group, to facilitate further nucleophilic substitutions. This is commonly achieved by treatment with chlorinating agents like phosphorus oxychloride (POCl₃). google.comucl.ac.uk For example, the chlorination of a similar compound, 2-amino-5-nitropyrimidin-4-ol, is achieved with thionyl chloride (SOCl₂) in dimethylformamide (DMF). This transformation converts the pyrimidin-4-ol into a 4-chloropyrimidine, which can then undergo another round of nucleophilic substitution.

O-alkylation of the hydroxyl group is also a possible transformation, though less frequently employed compared to its conversion to a chloro group.

Reactions Involving the Nitro Group

The nitro group at the C5 position is a key functional handle that can be transformed into various other groups, significantly expanding the synthetic utility of the molecule.

Reduction of the Nitro Group to Amino Functionality

One of the most important transformations of the nitro group is its reduction to an amino group (-NH₂). This reaction is a critical step in the synthesis of many biologically active molecules as it introduces a versatile amino functionality. The resulting 5-aminopyrimidine (B1217817) derivative can be further modified, for example, through diazotization or acylation.

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. smolecule.com

Metal-based Reducing Agents: Reagents like iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride) or zinc powder are effective for this reduction. google.com For instance, 2,4-dichloro-5-nitropyrimidine (B15318) can be reduced using zinc powder and ammonium chloride. google.com Tin(II) chloride (SnCl₂) is another common reagent for this purpose. researchgate.net

The reduction converts this compound into 5-Amino-2-chloropyrimidin-4-ol, a key intermediate for further derivatization.

Table 2: Reagents for the Reduction of the Nitro Group

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂/Pd-C | - | 5-aminopyrimidine derivative | smolecule.com |

| Zn powder, NH₄Cl | Heating, reflux | 5-aminopyrimidine derivative | google.com |

| Iron powder | Acidic medium | 5-aminopyrimidine derivative | google.com |

| CrCl₂ | - | 5-aminopyrimidine derivative | researchgate.net |

Other Transformations of the Nitro Group

While reduction to an amino group is the most prevalent reaction, the nitro group can potentially undergo other transformations. In some heterocyclic systems, nitro groups can be involved in cycloaddition reactions or be displaced by potent nucleophiles. However, for this compound, these alternative reactions are less documented in comparison to its reduction. The high reactivity of the C2-chloro position often dictates that nucleophilic substitution occurs there preferentially.

Derivatization at the Hydroxyl Moiety

The hydroxyl group at the C4 position of this compound is a key site for chemical modification, primarily through its conversion into other functional groups. The most significant derivatization is its transformation into a chloro group, yielding a dichloro-substituted pyrimidine. This conversion is typically achieved using standard chlorinating agents.

Phosphorus oxychloride (POCl₃) is a frequently employed reagent for this transformation. For instance, the conversion of a hydroxyl group to a chlorine atom on a pyrimidine ring can be accomplished by heating with POCl₃, sometimes in the presence of a tertiary amine like N,N-Diisopropylethylamine (DIEA) or diethylaniline to facilitate the reaction. publish.csiro.auijpsr.comgrafiati.com The reaction of a 5-nitropyrimidin-4-ol with POCl₃ and DIEA, refluxed for 30 minutes at 80°C, has been reported to yield the corresponding 4-chloro-5-nitropyrimidine. ijpsr.com In some cases, the presence of other substituents can hinder this chlorination. For example, 2-amino-6-methylthio-5-nitropyrimidin-4-ol failed to undergo chlorination at the 4-position under conditions that were successful for other derivatives. publish.csiro.augrafiati.com

Another method involves the use of thionyl chloride (SOCl₂), often in a solvent like dimethylformamide (DMF), to replace the hydroxyl group with chlorine.

Besides chlorination, the hydroxyl group can undergo other derivatizations such as O-alkylation. An example is the reaction with benzyl (B1604629) bromide (BnBr) in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile (B52724) (MeCN) to produce the corresponding benzyloxy derivative. nih.gov This reaction proceeds via nucleophilic substitution, where the deprotonated hydroxyl group attacks the alkyl halide.

| Reagent | Conditions | Product | Finding | Citation |

| POCl₃, DIEA | Reflux, 80°C, 30 min | 4-Chloro-5-nitropyrimidine | Effective chlorination of the hydroxyl group. | ijpsr.com |

| POCl₃, Diethylaniline | Heating | 4,6-Dichloropyrimidine | Used for chlorination of pyrimidin-4-ols with 5-nitrogen functionality. | publish.csiro.augrafiati.com |

| Benzyl Bromide, K₂CO₃ | Acetonitrile, RT, 14 hrs | 5-(Benzyloxy)pyrimidine derivative | O-alkylation of the hydroxyl group. | nih.gov |

Electrophilic Reactions and Ring Modifications

The pyrimidine ring is classified as π-deficient, meaning its π-electron density is significantly reduced due to the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electron deficiency makes electrophilic aromatic substitution reactions on the pyrimidine ring challenging. The presence of a strongly electron-withdrawing nitro group at the C5 position further deactivates the ring toward electrophilic attack.

While electrophilic substitution on the pyrimidine ring itself is difficult, such reactions are most feasible at the C5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.org However, in the case of this compound, this position is already occupied by the nitro group. Electrophilic attack at other positions (C2, C4, C6) is highly unfavorable. wikipedia.org

Research into the electrophilic reactions of substituted pyrimidines has noted that the outcome is highly dependent on the nature and position of the existing substituents. researchgate.netresearchgate.net For instance, investigations into electrophilic nitrosation of 4,6-disubstituted pyrimidines revealed a complex relationship between the electronic properties of the substituents and the reaction's success. researchgate.netresearchgate.net In some cases, instead of electrophilic substitution at the C5 position of the pyrimidine ring, N-nitrosation of an amino substituent at the C4 position was observed. researchgate.net

Ring modification reactions, such as ring cleavage, can occur under certain conditions when the resonance stabilization of the pyrimidine ring is sufficiently reduced. wikipedia.org One such transformation observed in pyrimidines is the Dimroth rearrangement. wikipedia.org

Mechanistic Studies of this compound Transformations

SNAr Mechanisms in Activated Pyrimidines

The presence of a chloro substituent on the electron-deficient pyrimidine ring, which is further activated by the C5-nitro group, makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions. The chloro atom serves as a good leaving group, readily displaced by a variety of nucleophiles.

The SₙAr mechanism is a central question in determining reaction kinetics and product distribution. rsc.org These reactions can proceed through two primary pathways: a stepwise mechanism or a concerted mechanism. rsc.orgresearchgate.net

The stepwise mechanism is a well-documented pathway for SₙAr reactions. researchgate.net It involves the initial attack of the nucleophile on the carbon atom bearing the leaving group (the ipso carbon) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.orgresearchgate.netresearchgate.net In the second, typically faster step, the leaving group is expelled from the Meisenheimer complex to restore the aromaticity of the ring.

The concerted mechanism involves a single transition state where the bond to the nucleophile is formed simultaneously as the bond to the leaving group is broken. rsc.orgresearchgate.net Recent studies, including kinetic and computational analyses, suggest that some SₙAr reactions, particularly with good leaving groups, may proceed through a concerted pathway. researchgate.netacs.org

Computational studies on the SₙAr reactions of similar 6-alkoxy-4-chloro-5-nitropyrimidines with amines have provided deeper insight. rsc.orgresearchgate.netchemrxiv.org These studies identified the presence of pre-reactive molecular complexes that precede the transition state, which can facilitate the reaction. rsc.orgresearchgate.netchemrxiv.org The formation of Meisenheimer complexes was also identified, playing a key role in the reaction mechanism, particularly when the leaving group was an alkoxide. rsc.orgresearchgate.net Kinetic studies on the reaction of 2-chloro-5-nitropyrimidine with various amines have also been conducted to probe the mechanism, with Brønsted-type plots being used to distinguish between stepwise and concerted pathways. researchgate.netresearchgate.net

| Mechanistic Feature | Description | Relevance to this compound | Citation |

| Stepwise (SₙAr) Pathway | Two-step process involving the formation of a stable Meisenheimer complex intermediate. | A widely accepted mechanism for nucleophilic substitution on activated pyrimidines. | rsc.orgresearchgate.net |

| Concerted Pathway | Single-step process with one transition state where bond-forming and bond-breaking occur simultaneously. | Proposed for reactions with good leaving groups like chloride. | researchgate.netacs.org |

| Meisenheimer Complex | A resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the aromatic ring. | A key intermediate in the stepwise mechanism; its stability influences reaction rates. | rsc.orgresearchgate.net |

| Pre-reactive Complexes | Molecular complexes formed between reactants before the transition state. | Computational studies suggest these can facilitate the reaction by pre-organizing the reactants. | rsc.orgresearchgate.netchemrxiv.org |

Influence of Substituents on Reaction Pathways

The reactivity of this compound is a direct consequence of the electronic effects of its substituents.

Nitro Group (-NO₂): As a powerful electron-withdrawing group at the C5 position, the nitro group significantly decreases the electron density of the pyrimidine ring. wikipedia.org This deactivation makes electrophilic substitution very difficult but strongly activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the C2, C4, and C6 positions. wikipedia.org

Chloro Group (-Cl): The chlorine atom at the C2 position is an effective leaving group in SₙAr reactions due to its moderate electronegativity and ability to stabilize a negative charge. Its substitution by nucleophiles such as amines or thiols is a common and synthetically useful transformation. The substitution of one chlorine atom on a dichloropyrimidine can deactivate the second chlorine atom towards further substitution, requiring more drastic reaction conditions. researchgate.net

Hydroxyl Group (-OH): The hydroxyl group at the C4 position introduces significant complexity due to keto-enol tautomerism. It can exist as the enol (pyrimidin-4-ol) or the more stable keto (pyrimidin-4-one) form. The position of this equilibrium affects the electronic properties and aromaticity of the ring. In its deprotonated (phenoxide-like) form, it is a strong electron-donating group, which would activate the ring towards electrophilic attack and deactivate it towards nucleophilic attack. Conversely, in its protonated or keto form, its influence is different. This tautomerism and the group's ability to engage in hydrogen bonding can influence its reactivity and interactions. cymitquimica.com In some cases, substituents with positive mesomeric effects are crucial for certain rearrangements, like the intramolecular migration of a nitroso group. researchgate.net

A computational study comparing the reactivity of alkoxy and chloro leaving groups on a 5-nitropyrimidine (B80762) core found that primary amines unexpectedly displaced the alkoxy group over the chlorine atom. rsc.orgresearchgate.net This was explained by the formation of pre-reactive and Meisenheimer complexes that facilitate the departure of the alkoxy group, which is typically considered a poor leaving group compared to chloride. rsc.org This highlights the subtle but powerful influence that substituents have on dictating reaction pathways in activated pyrimidine systems.

Derivatives and Analogues of 2 Chloro 5 Nitropyrimidin 4 Ol

Synthesis of Substituted 2-Chloro-5-nitropyrimidine (B88076) Derivatives

The chlorine atom at the C-2 position and the nitro group at the C-5 position of the pyrimidine (B1678525) ring render the molecule susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to a diverse library of derivatives.

A common synthetic strategy involves the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with a range of nucleophiles, such as phenols, alcohols, or amines. In many cases, these reactions selectively yield 4-substituted pyrimidine derivatives. sci-hub.se For example, reacting 2,4-dichloro-5-nitropyrimidine with 2-methoxyphenol in the presence of potassium carbonate (K2CO3) in a solvent mixture of dimethylformamide (DMF) and acetone (B3395972) results in the formation of 2-chloro-4-(2-methoxyphenoxy)-5-nitropyrimidine. sci-hub.se

Similarly, nucleophilic substitution with aminoacetate esters in the presence of a base like sodium bicarbonate (NaHCO3) in tetrahydrofuran (B95107) (THF) can be employed to synthesize derivatives such as methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate. The choice of base and solvent is crucial; for instance, using potassium carbonate in DMF at elevated temperatures is another effective method for this transformation. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyrimidine ring, facilitating these substitution reactions.

The reactivity of the chlorine atom allows for its replacement by various nucleophiles. For instance, treatment with primary amines can lead to disubstituted pyrimidines through sequential substitutions. smolecule.com The nitro group can also be chemically modified, for example, through reduction to an amino group using agents like hydrogen gas with a palladium catalyst, which opens up further avenues for derivatization. smolecule.com

Table 1: Synthesis of Substituted 2-Chloro-5-nitropyrimidine Derivatives

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2,4-dichloro-5-nitropyrimidine | 2-methoxyphenol, K2CO3, DMF/acetone, 20°C, 5h | 2-Chloro-4-(2-methoxyphenoxy)-5-nitropyrimidine | sci-hub.se |

| 2-chloro-5-nitropyrimidine derivatives | Aminoacetate esters, NaHCO3, THF | Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate | |

| 2-chloro-5-nitropyrimidine | Methyl glycinate, K2CO3, DMF, elevated temperature | Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate |

Generation of Fused Heterocyclic Systems from 2-Chloro-5-nitropyrimidin-4-ol

The strategic placement of reactive sites on the this compound core enables its use in the construction of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclization following an initial substitution reaction.

Pyrimidine-Based Heterocycles

Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, can be synthesized from pyrimidine precursors. One approach involves the cyclization of N-cyclohexyl derivative with cyanoacetamide to form a nicotinamide (B372718) intermediate. nih.gov Subsequent acylation or thioacylation followed by intramolecular heterocyclization affords the desired pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Another method for creating fused systems is the deamination cyclization reaction of isatins, substituted 1H-pyrazol-5-amine, and 6-aminopyrimidine-2,4(1H,3H)-dione in an aqueous medium to yield spiro-fused 3,4′-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net

Furthermore, the synthesis of pyrimido[4′,5′:2,3] smolecule.comCurrent time information in Bangalore, IN.thiazepino[7,6-b]quinoline derivatives, a novel ring system, has been achieved through the cyclocondensation of 5-amino-6-methylpyrimidine-4-thiols with 2-chloroquinoline-3-carbaldehydes in the presence of potassium carbonate in DMF. researchgate.net

Purine Scaffolds

Purines, which are composed of fused pyrimidine and imidazole (B134444) rings, are another important class of heterocycles that can be synthesized from pyrimidine derivatives. researchgate.netrsc.org A general strategy involves using a substituted pyrimidine, such as 4,6-dichloro-5-nitropyrimidine, as a starting material for the construction of di- and tri-substituted purines. researchgate.net The synthesis can also commence from 2,4-dichloro-6-methyl-5-nitropyrimidine, where the 4-chloro group is first replaced via an SNAr reaction, followed by the introduction of aryl substituents at the 2-position through Suzuki cross-coupling reactions. nih.gov The resulting intermediate can then be treated with dimethylformamide dimethylacetal to form the fused pyrrolo[3,2-d]pyrimidine core. nih.gov

Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound and its analogues is intricately linked to their molecular structure. The electron-withdrawing nitro group at the 5-position significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). rsc.org This makes the chlorine atom at the 2-position a good leaving group, readily displaced by various nucleophiles. smolecule.com

Kinetic studies on the reactions of 2-chloro-5-nitropyrimidine with a series of α-nucleophiles have revealed interesting structure-reactivity relationships. researchgate.net The data from these studies, when plotted as a Brønsted-type plot, show a split, which suggests different reaction pathways or transition state structures depending on the nucleophile. researchgate.net This highlights the influence of hydrogen bonding and steric hindrance on the reactivity. researchgate.netresearchgate.net

The nature of the substituents on the pyrimidine ring and the incoming nucleophile dictates the reaction mechanism, which can range from a concerted to a stepwise process involving a Meisenheimer complex intermediate. researchgate.net For instance, in aqueous media, highly activated electrophiles like 2-chloro-5-nitropyrimidine can undergo competing hydrolysis, which can limit the yields of the desired substitution products. rsc.org

Systematic studies on analogues, where different functional groups are introduced at various positions of the pyrimidine scaffold, have been conducted to understand the impact on their chemical properties. researchgate.net For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, analogues were systematically prepared with varying electronic and steric characteristics to probe the structure-activity relationship. researchgate.net Such studies are crucial for optimizing the properties of these compounds for various applications.

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are critical for the structural assignment of 2-Chloro-5-nitropyrimidin-4-ol.

The structure of this compound can exist in tautomeric forms: the 'ol' form and the 'one' form (2-chloro-5-nitro-pyrimidin-4(3H)-one). In the ¹H NMR spectrum, a single, sharp signal is anticipated for the proton at the C6 position of the pyrimidine (B1678525) ring. Due to the strong electron-withdrawing effects of the adjacent nitro group and the nitrogen atoms in the ring, this proton is expected to be significantly deshielded, appearing far downfield. For example, in structurally similar 4-chloro-6-alkoxy-5-nitropyrimidines, the corresponding ring proton (H2) appears as a singlet at approximately 8.6-8.7 ppm. ugr.esrsc.org The proton of the hydroxyl (-OH) or amine (-NH-) group would likely present as a broad singlet whose chemical shift is sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum would reveal four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbons directly bonded to electronegative atoms (C2-Cl, C4-O, and C5-NO₂) would be the most deshielded. Based on data from related 5-nitropyrimidine (B80762) derivatives, the C2, C4, and C6 carbons are expected in the 150-162 ppm range, while the C5 carbon attached to the nitro group would be further downfield. ugr.es

Predicted NMR Data for this compound

This table presents predicted chemical shifts (δ) in ppm, based on data from analogous compounds.

| Nucleus | Predicted Shift (ppm) | Multiplicity | Notes |

| ¹H (C6-H) | ~8.6 - 8.9 | Singlet | The sole proton on the pyrimidine ring, deshielded by adjacent N and NO₂ groups. ugr.esrsc.org |

| ¹H (OH /NH ) | Variable | Broad Singlet | Position is dependent on solvent, temperature, and concentration due to hydrogen exchange. |

| ¹³C (C2) | ~152 | Singlet | Carbon attached to chlorine. |

| ¹³C (C4) | ~161 | Singlet | Carbon attached to the hydroxyl/keto group. |

| ¹³C (C5) | ~133 | Singlet | Carbon attached to the nitro group. |

| ¹³C (C6) | ~157 | Singlet | Carbon attached to the ring proton. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by absorptions from its key functional groups. The presence of a nitro group (NO₂) gives rise to two strong and characteristic bands: an asymmetric stretching vibration typically found near 1520-1550 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. The tautomerism of the molecule would significantly influence the spectrum. The pyrimidin-4-ol form would exhibit a broad O-H stretching band around 3100 cm⁻¹, whereas the pyrimidin-4(3H)-one form would show a sharp C=O stretching vibration around 1650-1700 cm⁻¹ and an N-H stretch between 3300-3500 cm⁻¹. Other important vibrations include C=N and C=C stretching modes from the pyrimidine ring in the 1400-1600 cm⁻¹ region and a C-Cl stretching vibration, which is expected in the fingerprint region between 600-800 cm⁻¹. nist.gov

Characteristic IR Absorption Frequencies for this compound

This table outlines the expected absorption ranges for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -OH (ol form) | O-H Stretch | 3000 - 3400 | Strong, Broad |

| N-H (one form) | N-H Stretch | 3300 - 3500 | Medium, Sharp |

| C=O (one form) | C=O Stretch | 1650 - 1700 | Strong, Sharp |

| -NO₂ | Asymmetric Stretch | 1520 - 1550 | Strong |

| -NO₂ | Symmetric Stretch | 1340 - 1360 | Strong |

| Pyrimidine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium-Strong |

| C-Cl | C-Cl Stretch | 600 - 800 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, confirm its molecular formula, and gain structural information from its fragmentation patterns.

For this compound (C₄H₂ClN₃O₃), the calculated molecular weight is approximately 175.53 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 175. A critical feature would be the presence of an M+2 peak at m/z 177 with roughly one-third the intensity of the M⁺˙ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. High-resolution mass spectrometry (HRMS) could confirm the molecular formula by providing a highly accurate mass measurement. For instance, various nitropyrimidine derivatives have been successfully characterized using HRMS to confirm their calculated masses. ugr.es

Common fragmentation pathways for such aromatic nitro compounds often involve the loss of the nitro group (as NO₂˙, 46 Da) or a nitro radical (as NO˙, 30 Da). Therefore, prominent fragment ions might be observed at m/z 129 (M - NO₂) and m/z 145 (M - NO).

Predicted Mass Spectrometry Fragments for this compound

This table lists the predicted mass-to-charge ratios (m/z) for the molecular ion and potential fragments.

| m/z | Ion | Notes |

| 175/177 | [C₄H₂ClN₃O₃]⁺˙ | Molecular ion (M⁺˙) peak, showing the ³⁵Cl/³⁷Cl isotope pattern in a ~3:1 ratio. |

| 129/131 | [C₄H₂ClN₂O]⁺˙ | Fragment resulting from the loss of a nitro group (NO₂). |

| 145/147 | [C₄H₂ClN₃O₂]⁺˙ | Fragment resulting from the loss of a nitro radical (NO). |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise coordinates for each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would unambiguously resolve the question of tautomerism in the solid state, showing whether the compound exists as the hydroxyl or the keto form. Furthermore, it would reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl/amine and nitro groups, which dictate how the molecules pack in the crystal. While a specific crystal structure for the title compound is not reported in the searched literature, the technique has been widely applied to elucidate the structures of numerous complex pyrimidine derivatives, demonstrating its power in providing definitive structural proof. grafiati.comrsc.org

Elemental Analysis as a Complementary Characterization Technique

Elemental analysis is a fundamental and routine analytical procedure that determines the mass percentage of each element (typically carbon, hydrogen, and nitrogen) within a sample. The experimental results are compared against the theoretical values calculated from the molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a newly synthesized compound.

For a pure sample of this compound, the experimental percentages are expected to match the theoretical values within a narrow margin of error, typically ±0.4%. ijpsr.com This technique serves as an essential final check to complement the structural data obtained from spectroscopic methods.

Theoretical Elemental Composition of this compound (C₄H₂ClN₃O₃)

This table shows the calculated mass percentages for each element in the compound.

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 48.044 | 27.37% |

| Hydrogen | H | 1.008 | 2.016 | 1.15% |

| Chlorine | Cl | 35.453 | 35.453 | 20.20% |

| Nitrogen | N | 14.007 | 42.021 | 23.94% |

| Oxygen | O | 15.999 | 47.997 | 27.34% |

| Total | 175.531 | 100.00% |

Computational and Theoretical Studies on 2 Chloro 5 Nitropyrimidin 4 Ol

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) with functionals such as B3LYP, are employed to predict molecular properties with high accuracy. These calculations are typically performed using various basis sets, like 6-311++G(d,p), which define the mathematical functions used to model the electron orbitals.

For 2-Chloro-5-nitropyrimidin-4-ol, these calculations would first establish the most stable tautomeric form, likely the 2-chloro-5-nitro-1H-pyrimidin-4-one structure, due to the aromatic stability of the pyrimidine (B1678525) ring. The subsequent analyses are based on this optimized, lowest-energy structure.

The first step in any computational analysis is to determine the molecule's equilibrium geometry—the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This is achieved through geometry optimization. The process iteratively adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These values are illustrative and based on typical results for similar molecules calculated with DFT/B3LYP methods.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-Cl | 1.745 | N1-C2-N3 | 125.5 |

| C5-N(O2) | 1.470 | C4-C5-C6 | 117.0 |

| C4=O | 1.230 | C5-N(O2)-O | 117.5 |

| N3-C4 | 1.385 | Cl-C2-N3 | 115.0 |

| C5-C6 | 1.390 | C5-C6-N1 | 122.0 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com

A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and a greater propensity for intramolecular charge transfer. irjweb.comnih.gov Computational studies on analogous compounds, such as 2,4-dichloro-5-nitropyrimidine (B15318), have been performed using Time-Dependent DFT (TD-DFT) to analyze electronic transitions. nih.gov For this compound, the electron-withdrawing nitro group and the electronegative chlorine atom are expected to significantly lower the LUMO energy, making the molecule susceptible to nucleophilic attack. The HOMO is likely distributed over the pyrimidine ring and the oxygen atom, while the LUMO would be concentrated around the nitro group and the carbon atom attached to the chlorine.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) Note: Values are based on DFT B3LYP/6-311++G(d,p) calculations for structurally similar nitropyrimidines.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.58 |

| LUMO Energy | -3.45 |

| HOMO-LUMO Gap (ΔE) | 4.13 |

This relatively small energy gap signifies that charge transfer interactions can occur within the molecule, contributing to its reactivity. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies with remarkable accuracy. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined.

Theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method. niscpr.res.in Studies on related molecules like 2,4-dichloro-5-nitropyrimidine have successfully used DFT calculations to assign the observed fundamental bands in their experimental spectra. nih.gov

For this compound, key vibrational modes would include:

C=O stretching: A strong band expected in the 1680-1720 cm⁻¹ region.

NO₂ stretching: Asymmetric and symmetric stretching modes typically appear around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

C-Cl stretching: A mode expected in the 600-800 cm⁻¹ range.

Pyrimidine ring vibrations: A series of complex stretching and bending modes between 1300-1600 cm⁻¹.

Table 3: Selected Predicted Vibrational Frequencies and Their Assignments (Illustrative) Note: Frequencies are hypothetical and based on typical DFT B3LYP calculations for similar structures.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3300-3500 |

| C=O Stretch | 1710 | 1680-1720 |

| NO₂ Asymmetric Stretch | 1555 | 1520-1560 |

| Pyrimidine Ring Stretch | 1480 | 1450-1600 |

| NO₂ Symmetric Stretch | 1360 | 1340-1370 |

| C-Cl Stretch | 750 | 600-800 |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is particularly adept at modeling reaction mechanisms, identifying transition states, and calculating activation energy barriers. For this compound, the most significant reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.

The SNAr reaction on electron-deficient aromatic rings like nitropyrimidines can proceed through different mechanisms, primarily a stepwise pathway involving a distinct intermediate or a concerted pathway where bond formation and breaking occur simultaneously. nih.govnih.gov Computational modeling can distinguish between these pathways by mapping the potential energy surface of the reaction.

Kinetic and computational studies on the closely related 2-chloro-5-nitropyrimidine (B88076) with amine nucleophiles have explored this mechanistic dichotomy. nih.govfrontiersin.org The calculations involve locating the transition state(s) and any intermediates along the reaction coordinate. The energy difference between the reactants and the highest-energy transition state determines the reaction's activation energy, which dictates its rate. Modeling has shown that factors like the nature of the nucleophile, the leaving group, and solvent effects can influence whether the mechanism is stepwise or concerted. nih.gov

In the traditional stepwise SNAr mechanism, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic σ-adduct known as a Meisenheimer complex. frontiersin.org The stability of this complex is a key factor in the reaction's progress. The electron-withdrawing nitro group at the 5-position is crucial for stabilizing the negative charge in the Meisenheimer intermediate through resonance.

Recent computational and experimental evidence, however, has led to a debate on whether the Meisenheimer complex is always a true intermediate or, in some cases, a transition state in a concerted mechanism. nih.gov DFT calculations for reactions of 2-chloro-5-nitropyrimidine have been used to investigate the energy profile. nih.gov These studies analyze the geometry and energy of the Meisenheimer structure. If the structure corresponds to a local minimum on the potential energy surface, it is an intermediate. If it is a saddle point, it represents a transition state. This distinction is subtle, and research suggests that a continuum of mechanisms can exist, with the character of the Meisenheimer complex changing based on the specific reactants and conditions. nih.gov

Conformation and Tautomerism Investigations on this compound

Computational and theoretical studies are crucial for understanding the intrinsic properties of this compound, particularly its conformational preferences and tautomeric equilibrium. These investigations provide insights into the molecule's stability, reactivity, and potential interactions in various chemical and biological environments.

Tautomerism Investigations

The tautomeric landscape of this compound is a critical aspect of its chemical behavior. The molecule can exist in at least two tautomeric forms: the enol form (this compound) and the keto form (2-Chloro-5-nitro-3H-pyrimidin-4-one). Theoretical studies on the parent compound, 4-hydroxypyrimidine (B43898), and its derivatives have provided a foundational understanding of this equilibrium.

Computational studies on 4-hydroxypyrimidine consistently show that the keto tautomer (pyrimidin-4-one) is more stable than the enol tautomer (pyrimidin-4-ol) acs.orgchemicalbook.comnih.gov. The introduction of a nitrogen atom at the para-position to the hydroxyl group significantly shifts the tautomeric equilibrium toward the oxo (keto) form acs.orgnih.gov. This principle is directly applicable to this compound.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for quantifying the energy differences between tautomers. For analogous systems like 4-pyrimidone, it has been concluded that the 4-keto structure is the most stable form, and the presence of water does not alter this stability order chemicalbook.com. The activation energy for intramolecular proton transfer is generally high, but can be significantly reduced by the formation of hydrogen bonds, for instance in water-assisted proton migration chemicalbook.com.

The general findings for the tautomerism of 4-hydroxypyrimidine derivatives are summarized in the table below, which can be considered indicative for this compound.

| Tautomer Name | General Stability | Influencing Factors |

| Enol Form (pyrimidin-4-ol) | Generally less stable | Aromaticity |

| Keto Form (pyrimidin-4-one) | Generally more stable | Electronic delocalization, N-H bond strength, solvent effects |

Conformation Investigations

Detailed computational studies specifically focused on the conformational analysis of this compound are not extensively available in the current scientific literature. The pyrimidine ring is an aromatic, and therefore planar, system. The primary conformational considerations would relate to the orientation of the nitro group and the hydroxyl/oxo group relative to the ring.

For the nitro group, free rotation around the C-N bond is expected, though the planar conformation, where the nitro group is coplanar with the pyrimidine ring, is likely to be the most stable due to extended conjugation. For the hydroxyl group in the enol tautomer, two planar conformations concerning the orientation of the O-H bond (syn and anti relative to the ring nitrogen at position 3) would be possible. However, given the strong preference for the keto tautomer, the conformational analysis would primarily focus on the 2-Chloro-5-nitro-3H-pyrimidin-4-one form, which is expected to be largely planar.

Further theoretical investigations would be required to precisely determine the rotational barriers of the substituent groups and to identify the global minimum energy conformation of this compound and its predominant tautomer.

Applications in Advanced Organic Synthesis Research

The strategic importance of heterocyclic compounds in the development of novel functional molecules is well-established. Among these, pyrimidine (B1678525) derivatives hold a prominent position due to their prevalence in biologically active compounds. 2-Chloro-5-nitropyrimidin-4-ol, a highly functionalized pyrimidine, serves as a powerful building block in advanced organic synthesis, offering multiple reactive sites for molecular elaboration. Its unique electronic and steric properties, conferred by the chloro, nitro, and hydroxyl groups, make it a valuable precursor for a wide range of complex chemical structures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-5-nitropyrimidin-4-ol with high purity?

- Methodological Answer : The synthesis typically involves nitration and chlorination of pyrimidine precursors. For instance, nitration of 2-chloropyrimidin-4-ol under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Subsequent purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Reaction progress should be monitored by TLC or HPLC to optimize yield and minimize side products like di-nitrated derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The pyrimidine ring protons resonate downfield (δ 8.5–9.0 ppm for aromatic H), while the hydroxyl proton appears as a broad singlet (δ 10–12 ppm). Chlorine and nitro groups induce distinct deshielding effects on adjacent carbons.

- IR : Strong absorption bands at ~1520 cm⁻¹ (C-NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-Cl stretch).

- MS : Molecular ion peak [M+H]⁺ should match the exact mass (e.g., 189.99 g/mol). High-resolution MS (HRMS) is recommended for unambiguous confirmation .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential NO₂ off-gassing.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a key intermediate for:

- Antimicrobial Agents : Functionalization at the 4-hydroxyl group can yield derivatives with enhanced bacterial membrane penetration.

- Kinase Inhibitors : The nitro group facilitates hydrogen bonding with ATP-binding pockets in target proteins.

- Prodrug Development : The chloro group allows selective substitution for controlled release in vivo .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to identify electrophilic centers (e.g., C-2 chlorine). Fukui indices can predict sites susceptible to nucleophilic attack.

- MD Simulations : Solvent effects (e.g., DMSO vs. water) on reaction kinetics can be modeled using Amber force fields.

- Transition State Analysis : IRC calculations validate proposed mechanisms (e.g., SNAr vs. radical pathways) .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental data (e.g., NMR chemical shifts) with computational predictions (GIAO method).

- Crystallography : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, R-factor <0.05) provides definitive structural confirmation.

- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify ambiguous NOE correlations in crowded spectral regions .

Q. How does the electronic nature of substituents influence the tautomeric equilibrium of this compound?

- Methodological Answer :

- Experimental : Monitor tautomer ratios (enol vs. keto forms) via variable-temperature NMR in DMSO-d₆. Electron-withdrawing groups (e.g., -NO₂) stabilize the enol form by resonance.

- Computational : Calculate relative Gibbs free energies (ΔG) of tautomers using M06-2X/cc-pVTZ. Solvent polarity effects can be modeled with PCM .

Q. What advanced techniques characterize degradation products of this compound under oxidative conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.